molecular formula C17H16O3 B14625448 2,3,6-Trimethoxyphenanthrene CAS No. 56261-33-7

2,3,6-Trimethoxyphenanthrene

Cat. No.: B14625448
CAS No.: 56261-33-7
M. Wt: 268.31 g/mol
InChI Key: KRHGIOVXTVCXSF-UHFFFAOYSA-N
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Description

2,3,6-Trimethoxyphenanthrene is a phenanthrene derivative characterized by the presence of three methoxy groups attached to the phenanthrene backbone. Phenanthrenes are polycyclic aromatic hydrocarbons that occur naturally in various plants, particularly in the Orchidaceae family . These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trimethoxyphenanthrene can be achieved through various synthetic routes. One common method involves the cyclization of stilbene derivatives under UV irradiation to form dihydrophenanthrenes, which can then be further functionalized to introduce methoxy groups . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that include the preparation of intermediate compounds, followed by cyclization and functionalization steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethoxyphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated phenanthrene derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the phenanthrene ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3,6-Trimethoxyphenanthrene include:

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at positions 2, 3, and 6 can affect the compound’s electronic properties and its interactions with biological targets, making it distinct from other phenanthrene derivatives .

Properties

CAS No.

56261-33-7

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

2,3,6-trimethoxyphenanthrene

InChI

InChI=1S/C17H16O3/c1-18-13-7-6-11-4-5-12-8-16(19-2)17(20-3)10-15(12)14(11)9-13/h4-10H,1-3H3

InChI Key

KRHGIOVXTVCXSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC3=CC(=C(C=C32)OC)OC)C=C1

Origin of Product

United States

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